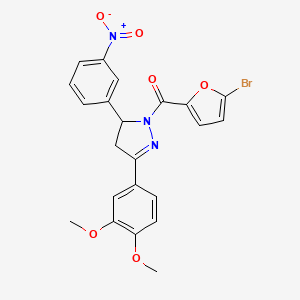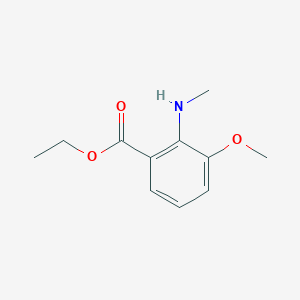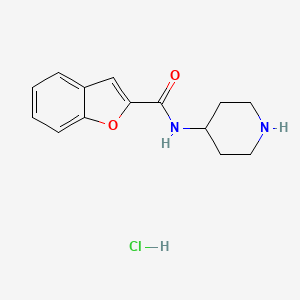
N-(哌啶-4-基)-1-苯并呋喃-2-基乙酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride” is a chemical compound that contains a piperidine ring and a benzofuran moiety. Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals . Benzofuran is a fused ring structure that consists of a benzene ring fused to a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a benzofuran moiety via an amide linkage. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated piperidine nitrogen .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the amide linkage could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic benzofuran could impact its solubility, while the piperidine ring could influence its basicity .科学研究应用
治疗中枢神经系统疾病的新型 Rho 激酶抑制剂
为一种新型 Rho 激酶抑制剂建立了一种可扩展且简便的合成工艺,该抑制剂可能有利于治疗中枢神经系统 (CNS) 疾病。此化合物虽然不相同,但与查询的化学物质具有相同的结构特征,表明此类结构在开发治疗中枢神经系统疾病的药物中具有重要意义 (戴彦伟等人,2016 年)。
神经学研究中的西格玛受体配体
合成了苯并呋喃-2-甲酰胺配体,该配体专一性针对西格玛受体,用于神经学研究。这些化合物(包括与查询分子类似的结构)对西格玛-1 受体表现出很高的亲和力,表明它们在研究与西格玛受体相关的病理和治疗方面很有用 (K. Marriott 等人,2012 年)。
抗精神病药物的开发
与查询结构类似的杂环甲酰胺被评估为潜在的抗精神病药物。它们对多巴胺 D2 和血清素受体的活性表明苯并呋喃衍生物在开发治疗精神病的新疗法中具有重要作用 (M. H. Norman 等人,1996 年)。
用于抗癌研究的微管抑制
发现了一类新的抗增殖剂 4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺,它可作为微管抑制剂。这项研究强调了结构相关化合物通过破坏细胞分裂过程在癌症治疗中的潜力 (M. Krasavin 等人,2014 年)。
用于胃肠道动力性的促动力苯甲酰胺衍生物
西尼他普及其相关的苯并咪唑衍生物与目标结构相似,已对其抗溃疡和促动力特性进行了研究。这突出了哌啶和苯并呋喃衍生物在胃肠道研究中的作用,可能为消化系统疾病带来新的疗法 (G. Srinivasulu 等人,2005 年)。
作用机制
Target of Action
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals Similar compounds have been found to show significant inhibitory bioactivity in hepg2 cells .
Mode of Action
It has been reported that similar compounds induce the expression of hypoxia-inducible factor 1-alpha (hif-1α) protein and downstream target gene p21 . They also upregulate the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Biochemical Pathways
The compound’s interaction with HIF-1α suggests its involvement in the hypoxia signaling pathway . HIF-1α is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It can promote transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulate a variety of growth factors . Conversely, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound’s design was guided by bioisosterism and pharmacokinetic parameters .
Result of Action
The compound’s action results in significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Action Environment
The environment in which N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride acts can influence its action, efficacy, and stability. For instance, hypoxic conditions can influence the compound’s interaction with HIF-1α . .
安全和危害
未来方向
The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of pharmaceuticals given the presence of the piperidine and benzofuran moieties . Further studies could also focus on optimizing its synthesis and exploring its reactivity .
生化分析
Biochemical Properties
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, influencing the activity of HIF-1α and HIF-1β subunits . The interaction with HIF-1α promotes the expression of target genes involved in cellular adaptation to hypoxic conditions. Additionally, N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride has been found to inhibit certain protein kinases, thereby affecting various signaling pathways within the cell.
Cellular Effects
The effects of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in tumor cells by upregulating the expression of cleaved caspase-3 and p21 . It also affects glycolysis in hypoxic tumor cells by promoting the transcription of glycolytic enzymes, thereby enhancing the cells’ ability to adapt to low oxygen environments.
Molecular Mechanism
At the molecular level, N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the HIF-1α subunit, stabilizing it and preventing its degradation under normoxic conditions . This stabilization leads to the activation of HIF-1 target genes, which are crucial for cellular responses to hypoxia. Additionally, the compound inhibits certain protein kinases, leading to alterations in phosphorylation states and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of HIF-1 pathways and prolonged effects on cellular metabolism and gene expression . The stability of the compound may vary depending on storage conditions and the presence of other reactive substances.
Dosage Effects in Animal Models
The effects of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride in animal models vary with dosage. At lower doses, the compound has been shown to effectively modulate HIF-1 activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its overall biological activity. Additionally, it affects metabolic flux by altering the levels of key metabolites involved in glycolysis and other metabolic processes.
Transport and Distribution
Within cells and tissues, N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in hypoxic regions of tissues, where it exerts its effects on HIF-1 pathways and cellular metabolism.
Subcellular Localization
The subcellular localization of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is critical for its activity. It is primarily localized in the nucleus, where it interacts with HIF-1α and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization is essential for its role in modulating gene expression and cellular responses to hypoxia.
属性
IUPAC Name |
N-piperidin-4-yl-1-benzofuran-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14(16-11-5-7-15-8-6-11)13-9-10-3-1-2-4-12(10)18-13;/h1-4,9,11,15H,5-8H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHSODYAZOGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2817349.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)

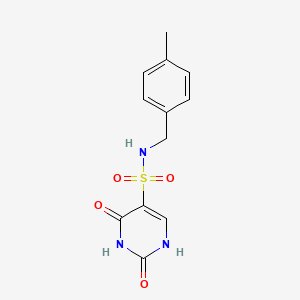


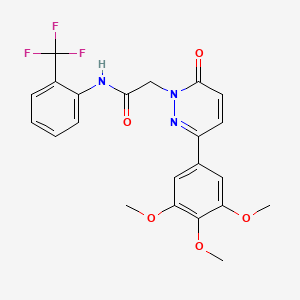
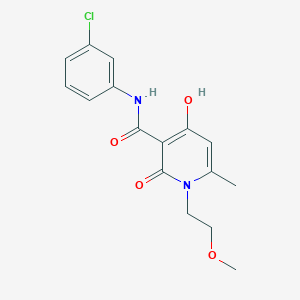
![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)


